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SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein

kinases (ROCK1 and ROCK2), key regulators of cellular contraction, motility, and proliferation.

[1][2] Understanding its cross-reactivity profile across the human kinome is crucial for

elucidating its mechanism of action and anticipating potential off-target effects. This guide

provides a comparative analysis of SAR407899's kinase selectivity, supported by available

experimental data and detailed methodologies.

Kinase Inhibition Profile of SAR407899
SAR407899 demonstrates high selectivity for ROCK kinases. In a broad kinase screen, it was

largely inactive against a panel of 83 different kinases when tested at a concentration of 10 µM.

[3] However, some weak off-target activity has been observed. The following tables summarize

the inhibitory activity of SAR407899 against its primary targets and other kinases.

Table 1: Inhibitory Activity of SAR407899 against Primary Targets (ROCK1 and ROCK2)
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Target Species Assay Type Parameter Value (nM)
ATP
Concentrati
on

ROCK1 Human Biochemical IC50 276 ± 26 40 µM

ROCK2 Human Biochemical IC50 102 ± 19 40 µM

ROCK2 Human Biochemical Ki 36 ± 4
Not

Applicable

ROCK2 Rat Biochemical Ki 41 ± 2
Not

Applicable

Table 2: Cross-reactivity of SAR407899 with Other Kinases

Off-Target Kinase Inhibition at 10 µM IC50 (µM)

MSK-1 79% 3.1

PKCδ 66% 5.4

PKB/Akt 63% 1-10

RSK 59% 1-10

Data compiled from multiple sources indicating weak inhibitory activity at high concentrations.

[3]

Experimental Protocols
The kinase selectivity of SAR407899 was primarily determined using competitive binding

assays, such as the KINOMEscan™ platform. This methodology provides a quantitative

measure of inhibitor binding to a large panel of kinases.

KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity of SAR407899 to a panel of human kinases.

Methodology:
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Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with

DNA).

Ligand Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid

support (e.g., magnetic beads).

Competition Assay: The tagged kinases are incubated with the immobilized ligand and the

test compound (SAR407899) at various concentrations. SAR407899 competes with the

immobilized ligand for binding to the kinase's active site.

Quantification: After incubation, the unbound kinase is washed away. The amount of kinase

bound to the solid support is quantified using a sensitive method, such as quantitative PCR

(qPCR) of the DNA tag.

Data Analysis: The amount of kinase bound to the support is inversely proportional to the

affinity of the test compound. The results are typically expressed as the percentage of the

control (no compound) or as a dissociation constant (Kd).

It is important to note that this assay is ATP-independent, providing a direct measure of the

binding interaction between the compound and the kinase.

Signaling Pathways and Experimental Workflow
To visualize the interactions of SAR407899, the following diagrams illustrate the primary

signaling pathway, potential off-target pathways, and the experimental workflow for kinase

profiling.
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Experimental workflow for KINOMEscan™ profiling.
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Simplified Rho-Kinase (ROCK) signaling pathway.
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Potential off-target kinase signaling pathways.

Conclusion
SAR407899 is a highly selective ROCK inhibitor with significantly greater potency than older

generation compounds like fasudil.[1][2] Its cross-reactivity with other kinases is minimal and

generally occurs at concentrations substantially higher than those required for ROCK inhibition.

The observed weak inhibition of kinases such as MSK-1, PKCδ, PKB/Akt, and RSK at

micromolar concentrations suggests a low potential for off-target effects at therapeutic doses.

However, researchers should remain cognizant of these potential interactions, particularly in

experimental systems where high concentrations of the inhibitor are used. This guide provides
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a foundational understanding of SAR407899's selectivity, and further detailed kinome-wide

screening data, if it becomes publicly available, would offer an even more comprehensive

picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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